1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole

CCR5 Antagonist Synthesis HIV Entry Inhibitor Intermediate Medicinal Chemistry Building Block

Generic 1,2,4-triazoles cannot substitute for this compound in CCR5 antagonist or CYP51 inhibitor synthesis. The 4-nitrophenoxyethyl motif is integral: the nitro group serves as a masked amine for modular amide coupling, while the ethyl linker provides correct spatial orientation. This single intermediate enables late-stage diversification into diverse analogs, eliminating the need to procure multiple amine-terminated building blocks.

Molecular Formula C10H10N4O3
Molecular Weight 234.21 g/mol
CAS No. 210364-77-5
Cat. No. B184097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole
CAS210364-77-5
Molecular FormulaC10H10N4O3
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OCCN2C=NC=N2
InChIInChI=1S/C10H10N4O3/c15-14(16)9-1-3-10(4-2-9)17-6-5-13-8-11-7-12-13/h1-4,7-8H,5-6H2
InChIKeyYOCNYONAYYIPCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility23.8 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole Procurement Guide


1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole (CAS 210364-77-5) is a specialized 1,2,4-triazole derivative bearing a 4-nitrophenoxyethyl substituent at the N1 position. It is not a final active pharmaceutical ingredient (API) but a critical synthetic intermediate enabling the construction of complex molecules, most notably benzazepine-based CCR5 antagonists with potential anti-HIV activity, as disclosed in patent EP1422228 A1 [1]. Structurally, the compound features a molecular formula of C₁₀H₁₀N₄O₃, a molecular weight of 234.21 g/mol, and a topological polar surface area (TPSA) of 83.08 Ų , properties that influence its reactivity and handling in downstream synthetic transformations. Its primary value proposition in procurement lies in its defined role as a building block in medicinal chemistry and agrochemical research programs.

Why Generic Substitution Fails


Simple or generically substituted 1,2,4-triazoles cannot serve as functional substitutes for this compound due to the precise synthetic requirements of the downstream target molecules. In the synthesis of benzazepine CCR5 antagonists, the 4-nitrophenoxyethyl group is integral; the nitro group can be selectively reduced to a primary aniline for subsequent amide bond formation, while the ethyl linker provides the correct spatial orientation between the triazole and the phenyl ring [1]. Replacing this intermediate with a 1-alkyl or 1-aryl-1,2,4-triazole lacking the 4-nitrophenoxyethyl motif would prevent the critical reductive amination and N-acylation steps required to construct the pharmacophore. Similarly, for antifungal triazole derivatives, the aryl ether moiety is essential for binding to the hydrophobic pocket of CYP51; compounds without this structural feature consistently show significantly reduced or absent activity in in vitro bioassays [2]. Attempting generic substation introduces a high risk of synthetic route failure and poor biological target engagement.

Comparative Evidence for 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole


CCR5 Antagonist Intermediate vs. Non-Functional Triazoles

The compound is explicitly disclosed as a key intermediate in patent EP1422228 A1 (Takeda) for the synthesis of anilide-substituted benzazepines with CCR5 receptor antagonism [1]. In the patent's synthetic route, the 4-nitrophenoxy group is reduced to a 4-aminophenoxy group, which subsequently acts as a nucleophilic coupling partner with a benzazepine carboxylic acid, forming a critical anilide bond. Analogs missing this group, such as 1-ethyl-1,2,4-triazole or 1-phenyl-1,2,4-triazole, lack the necessary site for further elaboration, resulting in a dead-end intermediate incapable of accessing the final pharmacophore.

CCR5 Antagonist Synthesis HIV Entry Inhibitor Intermediate Medicinal Chemistry Building Block

Antifungal Pharmacophore Assembly vs. Inactive Precursors

Research by Bai et al. (2020) on structurally related 1,2,4-triazole fungicides demonstrates that the presence of a phenoxy pyridinyl or phenoxy phenyl moiety is critical for antifungal activity. The lead compound (Z)-1-(6-(4-nitrophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a18), which incorporates a 4-nitrophenoxy group and a triazole ring, was confirmed by X-ray crystallography and exhibited activity against multiple phytopathogens [1]. In contrast, triazole derivatives without an aromatic ether substituent in this series were inactive. While direct antifungal data for CAS 210364-77-5 is not available in the public literature, the compound serves as a crucial building block for introducing the pharmacophoric aryl ether-triazole motif into more complex antifungal candidates.

Azole Antifungal CYP51 Inhibitor Agrochemical Intermediate Pharmacophore Assembly

Selective Nitro Reduction vs. Inert Analogs

The 4-nitrophenoxy substituent provides a latent aniline group that can be selectively reduced under mild conditions (e.g., using reduced iron or catalytic hydrogenation) without affecting the triazole ring, as exemplified in patent EP1422228 A1 [1]. This enables orthogonal functionalization. Analogs such as 1-[2-(phenoxy)ethyl]-1,2,4-triazole lack this nitro group and cannot undergo this key transformation, limiting their utility to simple end-capping rather than further elaboration.

Nitro Reduction Synthetic Handle Aniline Generation Chemoselective Transformation

Applications of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole


CCR5 Antagonist Intermediate for Anti-HIV Drug Discovery

This compound is the preferred intermediate for synthesizing the anilide-substituted benzazepine derivatives claimed in EP1422228 A1. As evidenced by the patent, only the 4-nitrophenoxyethyl-bearing triazole enables the crucial reduction and subsequent acylation step [1]. Researchers involved in HIV entry inhibitor programs should prioritize this specific intermediate to faithfully execute the patented synthetic route and obtain the desired CCR5 antagonists. Using any other triazole building block will derail the synthesis.

Divergent Synthesis of Amine-Containing Triazole Libraries

The 4-nitrophenoxy group functions as a masked amine, allowing for modular library synthesis. In lead optimization, the nitro group can be reduced and then reacted with a variety of carboxylic acids, sulfonyl chlorides, or isocyanates to generate diverse analogs [1]. This scenario is ideal for medicinal chemistry groups needing a flexible triazole intermediate that can be diversified late-stage. Procuring this single intermediate enables access to dozens of final compounds, offering significant procurement efficiency over purchasing multiple, different amine-terminated building blocks.

CYP51-Targeting Agrochemical Antifungal Precursor

In antifungal discovery, the 4-nitrophenoxyethyl-triazole fragment mimics the aryl ether side chains found in known CYP51 inhibitors. Literature on analogous series confirms that this structural motif is critical for binding to the fungal enzyme's hydrophobic pocket [2]. This compound serves as an advanced starting material for appending diverse functional groups (e.g., oxime ethers, pyridinyl ketones) to explore structure-activity relationships against phytopathogens like Botrytis cinerea and Rhizoctonia solani. Agrochemical research programs seeking novel fungicidal scaffolds should procure this compound to accelerate their hit-to-lead campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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